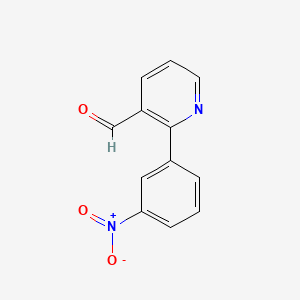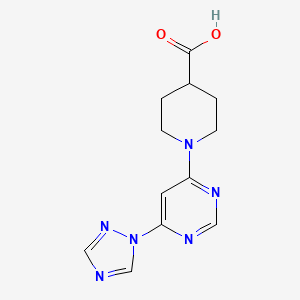
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials. For instance, it can be prepared by reacting a piperidine derivative with a pyrimidine-1H-1,2,4-triazole compound. The exact synthetic route may vary, but spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of Compound X reveals its intricate arrangement. The piperidine ring provides flexibility, while the pyrimidine and 1,2,4-triazole moieties contribute to its pharmacological properties. Researchers have elucidated this structure using X-ray crystallography and other analytical methods .
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid, while not directly mentioned, is structurally related to a class of compounds involved in diverse synthetic and biological research applications. Its potential utility is inferred from studies on structurally related compounds, highlighting its relevance in the synthesis of pharmaceuticals and the exploration of novel therapeutic agents.
Antihypertensive Agents : Research on 1,2,4-triazolol[1,5-alpha]pyrimidines, which share a core structure with the compound of interest, has identified several derivatives with promising antihypertensive activity. The synthesis of these compounds, including variations with morpholine, piperidine, or piperazine moieties, underscores the versatility of this chemical scaffold in medicinal chemistry (Bayomi et al., 1999).
Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. The diversity of the synthesized compounds, including ester and triazole regioisomers, indicates the broad applicability of pyrimidine derivatives in developing therapeutic agents (Rahmouni et al., 2016).
Anti-Inflammatory and Analgesic Agents : Research involving the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products has highlighted the potential of pyrimidine derivatives as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Combinatorial Chemistry : The development of a library of fused pyridine-4-carboxylic acids, including structures akin to the compound of interest, demonstrates the role of pyrimidine and triazole derivatives in combinatorial chemistry for drug discovery. This approach enables the rapid synthesis and screening of diverse chemical entities for various biological activities (Volochnyuk et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have shown inhibitory activities against cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It is known that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid may interact with its targets in a similar manner.
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O2/c19-12(20)9-1-3-17(4-2-9)10-5-11(15-7-14-10)18-8-13-6-16-18/h5-9H,1-4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASLVLNZIEJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)
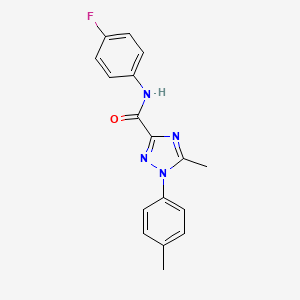

![4-[(2S)-pyrrolidin-2-yl]hepta-1,6-dien-4-ol](/img/structure/B2729012.png)
![(Z)-3-methyl-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2729014.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2729017.png)
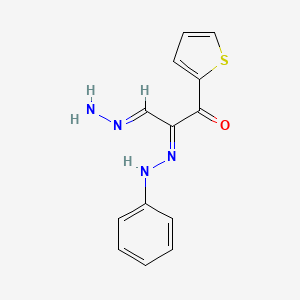
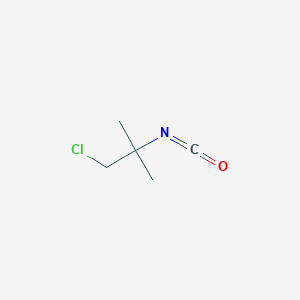
![3,4-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2729021.png)
![2-benzylsulfanyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2729025.png)
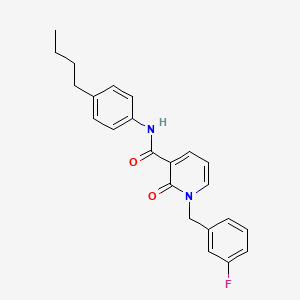
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2729027.png)
